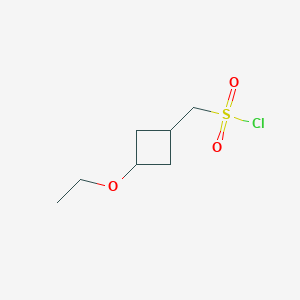
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxycyclobutyl)methanesulfonyl chloride (ECBC) is an important organic compound used in the synthesis of various pharmaceuticals and other organic compounds. ECBC is a mixture of diastereomers, which are molecules that have the same chemical formula but different spatial arrangements of their atoms. ECBC has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is widely used in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs. This compound is also used in the synthesis of peptide-based drugs, such as peptide hormones and vaccines. This compound has also been used in the synthesis of other organic compounds, such as dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is not fully understood. However, it is known that this compound acts as a catalyst in the synthesis of organic compounds, promoting the formation of covalent bonds between the molecules. This compound also acts as a reagent, providing the necessary reactants for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is not toxic to humans and does not cause any adverse side effects. This compound is also not known to interact with other drugs or to interfere with the metabolism of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers in laboratory experiments is its low cost and availability. This compound is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, this compound is not very soluble in water and is not very stable in the presence of strong acids or bases.
Zukünftige Richtungen
The potential future directions for (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of this compound and its possible applications in the synthesis of other organic compounds is needed. Finally, further research into the potential use of this compound in drug synthesis and drug delivery is needed.
Synthesemethoden
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is typically synthesized from the reaction of cyclobutanol with methanesulfonyl chloride in the presence of an acid catalyst. The reaction yields two diastereomers, a meso-form and a racemic form, which can be separated by chromatography. The meso-form of this compound is the most stable and is the most commonly used form in organic synthesis.
Eigenschaften
IUPAC Name |
(3-ethoxycyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-7-3-6(4-7)5-12(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYCKCUKUKOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)









